2,6-Dimethyl-4-propylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-propylheptane is an organic compound with the molecular formula C₁₂H₂₆. It is a branched alkane, which means it consists of a chain of carbon atoms with branches of other carbon atoms attached. This compound is part of a larger family of hydrocarbons known for their various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-propylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with propyl and methyl groups in the presence of a strong acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve catalytic cracking and reforming processes. These methods are used to break down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are often employed to facilitate these reactions under high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-propylheptane can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkanes, where chlorine (Cl₂) or bromine (Br₂) is used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium (Pd) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes with fewer double bonds.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,6-Dimethyl-4-propylheptane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-propylheptane primarily involves its interaction with lipid membranes. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the function of membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,4,5-Pentamethylheptane
- 2,6,6-Trimethylnonane
- 3-Ethyl-2,4,5-Trimethylhexane
Uniqueness
2,6-Dimethyl-4-propylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to other similar compounds, it may exhibit different boiling points, solubility, and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
62185-33-5 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,6-dimethyl-4-propylheptane |
InChI |
InChI=1S/C12H26/c1-6-7-12(8-10(2)3)9-11(4)5/h10-12H,6-9H2,1-5H3 |
InChI Key |
UFJZYHSURMZROL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.